Nepicastat hydrochloride

Catalog No.
S548882
CAS No.
170151-24-3
M.F
C14H16ClF2N3S
M. Wt
331.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nepicastat hydrochloride

CAS Number

170151-24-3

Product Name

Nepicastat hydrochloride

IUPAC Name

4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride

Molecular Formula

C14H16ClF2N3S

Molecular Weight

331.8 g/mol

InChI

InChI=1S/C14H15F2N3S.ClH/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H/t10-;/m0./s1

InChI Key

DIPDUAJWNBEVOY-PPHPATTJSA-N

SMILES

C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl

solubility

Soluble in DMSO, not in water

Synonyms

5-aminomethyl-1-(5,7-difluoro-1,2,3,4-tetrahydronaphth-2-yl)-1,3-dihydroimidazole-2-thione, nepicastat, RS 25560-197, RS-25560-197

Canonical SMILES

C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl

Isomeric SMILES

C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl

The exact mass of the compound Nepicastat hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nepicastat hydrochloride (CAS: 170151-24-3) is a highly potent, reversible, and orally bioavailable inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine. As a procurement standard for advanced neuropharmacological and cardiovascular research, the hydrochloride salt form is prioritized for its established blood-brain barrier penetrance, reliable pharmacokinetic profile, and superior handling characteristics. By precisely modulating central and peripheral catecholamine ratios without the off-target liabilities of legacy inhibitors, it serves as a rigorously validated baseline material for preclinical modeling, formulation development, and target-specific assay design .

Substituting Nepicastat hydrochloride with older, non-specific DBH inhibitors like disulfiram introduces severe methodological risks, as these legacy compounds exhibit broad off-target activity—including aldehyde dehydrogenase inhibition and copper chelation—which confound neurochemical assays and induce baseline toxicity [1]. Furthermore, attempting to procure the nepicastat free base instead of the hydrochloride salt severely compromises processability. The free base exhibits poor aqueous solubility, necessitating complex, potentially toxic solvent systems (e.g., dichloromethane/methanol mixtures) that complicate in vivo dosing and formulation stability [2]. The hydrochloride salt is specifically engineered to resolve these handling limitations, ensuring reproducible dissolution in standard laboratory vehicles while maintaining absolute target fidelity.

Enzymatic Potency vs. Legacy Non-Selective Inhibitors

Nepicastat hydrochloride demonstrates exceptional affinity for both human and bovine DBH, achieving nanomolar inhibition that drastically outperforms common baseline agents. While disulfiram is frequently used as a generic DBH inhibitor in legacy protocols, it requires micromolar concentrations to achieve similar effects, significantly increasing the likelihood of off-target interactions [1].

Evidence DimensionDopamine β-hydroxylase (DBH) Inhibition (IC50)
Target Compound Data9 nM (Nepicastat HCl)
Comparator Or Baseline~1000 nM (Disulfiram)
Quantified Difference~110-fold higher target affinity for Nepicastat HCl
ConditionsIn vitro enzymatic assay (human/bovine DBH)

Enables researchers to achieve complete DBH inhibition at nanomolar concentrations, eliminating the off-target toxicity and confounding variables associated with high-dose disulfiram.

Aqueous Processability and Formulation Stability

The selection of the hydrochloride salt over the free base is driven by critical differences in solubility and formulation compatibility. Nepicastat hydrochloride achieves reliable solubility in standard laboratory solvents like DMSO and is compatible with aqueous dosing vehicles, whereas the free base requires aggressive organic solvent mixtures (e.g., DCM:MeOH) for complete dissolution.

Evidence DimensionSolubility and Dosing Vehicle Compatibility
Target Compound DataSoluble in DMSO (≥10 mg/mL) and compatible with standard aqueous dosing vehicles
Comparator Or BaselineNepicastat free base (requires complex organic solvent mixtures like DCM:MeOH)
Quantified DifferenceEliminates the need for toxic or volatile co-solvents during in vivo formulation
ConditionsStandard laboratory stock solution preparation

Ensures reproducible formulation and stable dosing in preclinical in vivo models without introducing solvent-induced artifacts.

Behavioral Assay Fidelity and Off-Target Avoidance

In rigorous neurobehavioral models, the specificity of the inhibitor directly impacts data integrity. Disulfiram has been shown to increase the probability of adverse events, such as cocaine-induced seizures, via DBH-independent mechanisms. Conversely, Nepicastat hydrochloride isolates the DBH pathway, avoiding these off-target behavioral artifacts in both wild-type and knockout murine models [1].

Evidence DimensionOff-target behavioral artifacts (e.g., seizure probability in models)
Target Compound DataDoes not increase seizure probability (isolates DBH-specific mechanisms)
Comparator Or BaselineDisulfiram (increases seizure frequency via DBH-independent pathways)
Quantified DifferenceComplete avoidance of DBH-independent behavioral artifacts
ConditionsIn vivo murine behavioral models (wild-type and Dbh -/- mice)

Provides a clean pharmacological profile essential for validating DBH-specific mechanisms in complex central nervous system studies.

Preclinical Neuropharmacology and Addiction Modeling

Nepicastat hydrochloride is the standard choice for in vivo studies requiring precise modulation of the dopamine/norepinephrine ratio in the prefrontal cortex and nucleus accumbens. Its ability to cross the blood-brain barrier without the off-target toxicity of legacy inhibitors makes it indispensable for modeling substance use disorders and evaluating relapse mechanisms[1].

Cardiovascular and Sympathetic Nervous System Research

Due to its potent, reversible inhibition of peripheral DBH, this compound is utilized in models of congestive heart failure and hypertension. It allows researchers to reliably suppress sympathetic drive and reduce progressive left ventricular dysfunction without relying on broad-spectrum beta-blockers or non-selective agents .

Advanced Formulation and Co-Administration Studies

The favorable solubility profile of the hydrochloride salt supports its use in complex co-administration protocols (e.g., alongside opioid or stimulant challenges). Its stability in standard aqueous and DMSO-based vehicles ensures consistent pharmacokinetics, which is critical for longitudinal behavioral and neurochemical profiling [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

331.0721527 g/mol

Monoisotopic Mass

331.0721527 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3WK068D17I

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

170151-24-3

Wikipedia

Nepicastat hydrochloride

Dates

Last modified: 08-15-2023
1: Devoto P, Fattore L, Antinori S, Saba P, Frau R, Fratta W, Gessa GL. Elevated dopamine in the medial prefrontal cortex suppresses cocaine seeking via D1 receptor overstimulation. Addict Biol. 2014 Aug 19. doi: 10.1111/adb.12178. [Epub ahead of print] PubMed PMID: 25135633.
2: Cooper DA, Kimmel HL, Manvich DF, Schmidt KT, Weinshenker D, Howell LL. Effects of pharmacologic dopamine β-hydroxylase inhibition on cocaine-induced reinstatement and dopamine neurochemistry in squirrel monkeys. J Pharmacol Exp Ther. 2014 Jul;350(1):144-52. doi: 10.1124/jpet.113.212357. Epub 2014 May 9. PubMed PMID: 24817036; PubMed Central PMCID: PMC4056266.
3: Manvich DF, DePoy LM, Weinshenker D. Dopamine β-hydroxylase inhibitors enhance the discriminative stimulus effects of cocaine in rats. J Pharmacol Exp Ther. 2013 Dec;347(3):564-73. doi: 10.1124/jpet.113.207746. Epub 2013 Sep 25. PubMed PMID: 24068832; PubMed Central PMCID: PMC3836309.
4: Zaru A, Maccioni P, Colombo G, Gessa GL. The dopamine β-hydroxylase inhibitor, nepicastat, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats. Br J Nutr. 2013 Oct;110(8):1524-33. doi: 10.1017/S0007114513000743. Epub 2013 Apr 8. PubMed PMID: 23561307.
5: Schroeder JP, Epps SA, Grice TW, Weinshenker D. The selective dopamine β-hydroxylase inhibitor nepicastat attenuates multiple aspects of cocaine-seeking behavior. Neuropsychopharmacology. 2013 May;38(6):1032-8. doi: 10.1038/npp.2012.267. Epub 2013 Jan 3. PubMed PMID: 23303068; PubMed Central PMCID: PMC3629392.
6: Devoto P, Flore G, Saba P, Bini V, Gessa GL. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex. Addict Biol. 2014 Jul;19(4):612-22. doi: 10.1111/adb.12026. Epub 2013 Jan 7. PubMed PMID: 23289939.
7: Gaval-Cruz M, Liles LC, Iuvone PM, Weinshenker D. Chronic inhibition of dopamine β-hydroxylase facilitates behavioral responses to cocaine in mice. PLoS One. 2012;7(11):e50583. doi: 10.1371/journal.pone.0050583. Epub 2012 Nov 27. PubMed PMID: 23209785; PubMed Central PMCID: PMC3507785.
8: Kapoor A, Shandilya M, Kundu S. Structural insight of dopamine β-hydroxylase, a drug target for complex traits, and functional significance of exonic single nucleotide polymorphisms. PLoS One. 2011;6(10):e26509. doi: 10.1371/journal.pone.0026509. Epub 2011 Oct 20. PubMed PMID: 22028891; PubMed Central PMCID: PMC3197665.
9: Schroeder JP, Cooper DA, Schank JR, Lyle MA, Gaval-Cruz M, Ogbonmwan YE, Pozdeyev N, Freeman KG, Iuvone PM, Edwards GL, Holmes PV, Weinshenker D. Disulfiram attenuates drug-primed reinstatement of cocaine seeking via inhibition of dopamine β-hydroxylase. Neuropsychopharmacology. 2010 Nov;35(12):2440-9. doi: 10.1038/npp.2010.127. Epub 2010 Aug 25. PubMed PMID: 20736996; PubMed Central PMCID: PMC2956132.
10: Gaval-Cruz M, Schroeder JP, Liles LC, Javors MA, Weinshenker D. Effects of disulfiram and dopamine beta-hydroxylase knockout on cocaine-induced seizures. Pharmacol Biochem Behav. 2008 Jun;89(4):556-62. doi: 10.1016/j.pbb.2008.02.009. Epub 2008 Feb 12. PubMed PMID: 18329701; PubMed Central PMCID: PMC2386143.

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